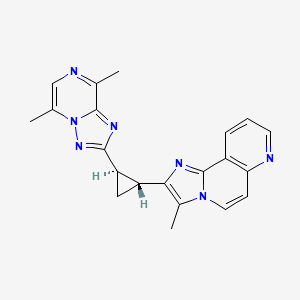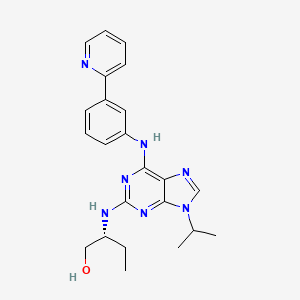
VBIT-12
Vue d'ensemble
Description
VBIT-12 est un composé chimique connu pour son rôle d'inhibiteur puissant du canal anionique dépendant du voltage 1 (VDAC1). VDAC1 est une protéine située dans la membrane mitochondriale externe et est impliquée dans la régulation du dialogue métabolique et énergétique entre les mitochondries et le reste de la cellule. This compound a été étudié pour ses applications thérapeutiques potentielles, en particulier dans les maladies neurodégénératives et les affections impliquant un dysfonctionnement mitochondrial .
Applications De Recherche Scientifique
VBIT-12 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: this compound has been studied for its potential to protect against neuronal cell death in conditions such as Alzheimer’s disease and amyotrophic lateral sclerosis (ALS). .
Mitochondrial Studies: This compound is used to study the role of VDAC1 in mitochondrial function and its impact on cellular metabolism and energy production.
Mécanisme D'action
- VBIT-12 primarily targets the voltage-dependent anion channel 1 (VDAC1). VDAC1 is a multi-functional channel located at the outer mitochondrial membrane. It acts as a mitochondrial gatekeeper, controlling metabolic and energetic communication between mitochondria and the rest of the cell. Additionally, VDAC1 plays a crucial role in mitochondria-mediated apoptosis .
- This compound directly interacts with purified VDAC1. By doing so, it reduces the channel conductance of VDAC1 and prevents its oligomerization. This inhibition of VDAC1 oligomerization leads to downstream effects, including the prevention of apoptosis and associated processes such as reactive oxygen species (ROS) production and increased cytosolic calcium levels .
- VDAC1 is involved in various cellular pathways, including energy metabolism, transport of metabolites, and apoptosis. By inhibiting VDAC1 oligomerization, this compound impacts these pathways, potentially altering cellular homeostasis and survival .
- The molecular and cellular effects of this compound’s action include preventing apoptosis by modulating VDAC1 function. In neuronal cultures, this compound rescued cell death induced by mutant superoxide dismutase 1 (SOD1), a protein associated with amyotrophic lateral sclerosis (ALS). Additionally, this compound administration improved muscle endurance in mutant SOD1G93A mice, suggesting its potential as an ALS therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine plays a crucial role in biochemical reactions by inhibiting the conductance of voltage-dependent anion channel 1 (VDAC1) in synthetic lipid membranes . VDAC1 is a protein that forms channels in the outer mitochondrial membrane, facilitating the exchange of ions and metabolites between the mitochondria and the cytoplasm. By inhibiting VDAC1, N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine affects the mitochondrial function and cellular metabolism. The compound interacts with VDAC1 by binding to its specific sites, thereby blocking the channel’s conductance and altering the flow of ions and metabolites.
Molecular Mechanism
The molecular mechanism of N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine involves its binding interactions with VDAC1. The compound binds to specific sites on VDAC1, inhibiting its conductance and altering the flow of ions and metabolites across the mitochondrial membrane . This inhibition can lead to changes in mitochondrial membrane potential, affecting the production of ATP and the overall energy balance within the cell. Additionally, the compound’s impact on ion exchange can influence calcium signaling pathways, which are critical for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de VBIT-12 implique plusieurs étapes, en commençant par la préparation de composés intermédiaires. Les étapes clés comprennent :
Formation du cycle pipéridine : La synthèse commence par la formation d'une structure cyclique pipéridine, qui est un échafaudage commun dans de nombreuses molécules bioactives.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans le cycle pipéridine pour améliorer son activité biologique. Cela inclut l'ajout d'un groupe naphtalénylméthyle et d'un groupe phénylamino.
Réaction de couplage finale : La dernière étape implique le couplage du cycle pipéridine modifié avec la glycine pour former la molécule complète de this compound
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit et de systèmes automatisés pour garantir la cohérence et l'efficacité. Les conditions réactionnelles sont soigneusement contrôlées pour maximiser le rendement et la pureté, et le produit final est soumis à un contrôle qualité rigoureux pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
VBIT-12 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité biologique.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent donner lieu à un large éventail d'analogues ayant des groupes fonctionnels différents .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Maladies neurodégénératives : this compound a été étudié pour son potentiel à protéger contre la mort des cellules neuronales dans des affections telles que la maladie d'Alzheimer et la sclérose latérale amyotrophique (SLA). .
Recherche sur le cancer : This compound s'est révélé prometteur dans la recherche sur le cancer en inhibant l'action pro-apoptotique de VDAC1, empêchant ainsi la mort des cellules cancéreuses et améliorant potentiellement l'efficacité des thérapies anticancéreuses.
Études mitochondriales : This compound est utilisé pour étudier le rôle de VDAC1 dans la fonction mitochondriale et son impact sur le métabolisme cellulaire et la production d'énergie.
Mécanisme d'action
This compound exerce ses effets en inhibant spécifiquement VDAC1. VDAC1 est un canal qui contrôle le flux d'ions et de métabolites à travers la membrane mitochondriale externe. En inhibant VDAC1, this compound empêche l'oligomérisation de VDAC1, qui est une étape clé dans l'initiation de l'apoptose. Cette inhibition contribue à protéger les cellules de la mort cellulaire programmée et des processus associés tels que la production d'espèces réactives de l'oxygène (ROS) et l'augmentation des niveaux de calcium cytosolique .
Comparaison Avec Des Composés Similaires
Composés similaires
VBIT-4 : Un autre inhibiteur puissant de VDAC1, similaire à VBIT-12, mais avec des propriétés pharmacocinétiques différentes.
Erastin : Un composé qui cible VDAC1 mais induit la ferroptose, une forme de mort cellulaire différente de l'apoptose.
DIDS (acide 4,4'-diisothiocyanatostilbène-2,2'-disulfonique) : Un inhibiteur général des canaux anioniques, y compris VDAC1, mais moins spécifique que this compound
Unicité de this compound
This compound est unique par sa grande spécificité pour VDAC1 et sa capacité à empêcher l'oligomérisation de VDAC1 sans affecter d'autres processus cellulaires. Cette spécificité en fait un outil précieux pour étudier la fonction mitochondriale et développer des thérapies ciblées pour les maladies impliquant un dysfonctionnement mitochondrial .
Propriétés
IUPAC Name |
2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHWOWCHGYSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does VBIT-12 interact with its target and what are the downstream effects?
A1: this compound directly targets the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane. [, ] Specifically, it inhibits VDAC1 oligomerization, a process linked to the formation of the mitochondrial permeability transition pore (mPTP). [] By preventing mPTP opening, this compound helps maintain mitochondrial integrity, reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. [] This, in turn, can protect cells from apoptosis and alleviate damage associated with mitochondrial dysfunction.
Q2: What is the in vitro and in vivo efficacy of this compound in models of disease?
A2: In vitro, this compound demonstrated the ability to rescue neuronal cell death induced by mutant SOD1, a protein implicated in Amyotrophic Lateral Sclerosis (ALS). [] In vivo, while this compound administration did not improve survival in a mouse model of ALS (SOD1G93A mice), it significantly enhanced muscle endurance. [] Additionally, in a mouse model of alcoholic liver disease, this compound administration, as well as genetic knockdown of Pgam5 (a protein promoting VDAC1 oligomerization), mitigated liver damage, inflammation, and oxidative stress. []
Q3: What are the potential applications of this compound based on current research?
A3: Based on its mechanism of action and observed effects, this compound holds promise as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction. [, ] This includes neurodegenerative diseases like ALS, as well as conditions like alcoholic liver disease where mitochondrial damage plays a critical role. [, ] Further research is necessary to fully elucidate its therapeutic potential and determine its efficacy and safety profile in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)
